(S)-3-Amino-2-(4-chloro-phenyl)-propionic acid
Overview
Description
(S)-3-Amino-2-(4-chloro-phenyl)-propionic acid, commonly known as (S)-CPP, is an amino acid derivative with potential applications in scientific research. It is a chiral compound, meaning it has two mirror-image forms, with (S)-CPP being the biologically active form. (S)-CPP has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying the nervous system and other biological processes.
Mechanism of Action
Target of Action
It is a derivative of phenylalanine , an essential amino acid that plays a crucial role in the biosynthesis of other amino acids and some neurotransmitters.
Mode of Action
As a phenylalanine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Result of Action
As a phenylalanine derivative, it might have similar effects, such as influencing the secretion of anabolic hormones and preventing exercise-induced muscle damage .
Advantages and Limitations for Lab Experiments
One advantage of using (S)-CPP in lab experiments is its selectivity for the NMDA receptor, which allows for the specific modulation of neuronal activity and neurotransmitter release. However, (S)-CPP also has some limitations, including its relatively short half-life and the potential for toxicity at high concentrations. Careful dosing and monitoring are therefore necessary when using (S)-CPP in lab experiments.
Future Directions
There are several potential future directions for research involving (S)-CPP. One area of interest is the development of new drugs that target the NMDA receptor, particularly for the treatment of neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. Another area of research is the investigation of the role of (S)-CPP in synaptic plasticity and learning and memory, which could lead to new insights into the mechanisms of these processes. Finally, the development of new synthetic methods for (S)-CPP and related compounds could lead to improved tools for studying the nervous system and other biological processes.
Scientific Research Applications
(S)-CPP has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to act as a selective agonist for the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By activating the NMDA receptor, (S)-CPP can modulate neuronal activity and neurotransmitter release, making it a valuable tool for studying the mechanisms of synaptic transmission and plasticity.
Properties
IUPAC Name |
(2R)-3-amino-2-(4-chlorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFOMSKIIHPPCQ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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